3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide
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Overview
Description
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide is an organic compound with the molecular formula C15H11FN4O3 It is characterized by the presence of a cyano group, a fluoro group, and a nitro group attached to an aniline moiety, which is further connected to a benzamide structure
Scientific Research Applications
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of “3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide” is not clear as it is typically used for research purposes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group.
Cyanation: The nitro-substituted fluoroaniline is then subjected to cyanation to introduce the cyano group.
Amidation: The cyano- and nitro-substituted fluoroaniline is reacted with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 3-[(N-Cyano-4-fluoro-3-aminoanilino)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzoic acid and the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
3-[(N-Cyano-4-chloro-3-nitroanilino)methyl]benzamide: Similar structure but with a chloro group instead of a fluoro group.
3-[(N-Cyano-4-fluoro-3-aminoanilino)methyl]benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide is unique due to the combination of the cyano, fluoro, and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c16-13-5-4-12(7-14(13)20(22)23)19(9-17)8-10-2-1-3-11(6-10)15(18)21/h1-7H,8H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMATGXNKGRWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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